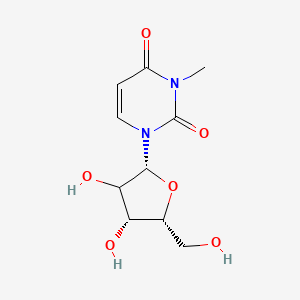

N1-Methyl ara-uridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O6 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7+,8?,9-/m1/s1 |

InChI Key |

UTQUILVPBZEHTK-DYZKPSFTSA-N |

Isomeric SMILES |

CN1C(=O)C=CN(C1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-Methylpseudouridine (m1Ψ): A Technical Guide to its Mechanism of Action in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. This modification enhances both the efficacy and safety of synthetic mRNA by modulating its interaction with the host's cellular machinery. At its core, the mechanism of action of m1Ψ revolves around two key principles: the evasion of the innate immune system and the enhancement of protein translation. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows. By understanding the multifaceted role of m1Ψ, researchers and drug developers can better optimize mRNA-based platforms for a wide range of therapeutic applications.

Introduction

The therapeutic potential of messenger RNA has been recognized for decades, but its clinical translation was long hampered by challenges of instability and immunogenicity. The discovery that nucleoside modifications could overcome these hurdles marked a turning point in the field. Among various modifications, N1-methylpseudouridine (m1Ψ), a synthetic analog of the naturally occurring pseudouridine (B1679824) (Ψ), has emerged as the gold standard, most notably for its use in the highly effective COVID-19 mRNA vaccines.[1][2]

This document serves as a comprehensive technical resource on the mechanism of action of m1Ψ. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of how this single nucleoside modification profoundly impacts the biological activity of synthetic mRNA. We will delve into the molecular interactions that allow m1Ψ-modified mRNA to bypass innate immune sensors, the structural and functional consequences that lead to superior protein production, and the experimental methodologies used to characterize these effects.

Mechanism of Action: A Dual-Pronged Approach

The efficacy of m1Ψ-modified mRNA stems from its ability to favorably alter two critical aspects of mRNA biology: its recognition by the innate immune system and its translation into protein by the ribosome.

Evasion of the Innate Immune Response

The cellular innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infection. This recognition is mediated by a class of proteins known as pattern recognition receptors (PRRs). Unmodified in vitro transcribed (IVT) mRNA can activate these sensors, leading to an inflammatory response that can both degrade the mRNA and inhibit protein translation.[3] The incorporation of m1Ψ effectively shields the mRNA from this immune surveillance.

Endosomal Toll-Like Receptors, particularly TLR3, TLR7, and TLR8, are key sensors of viral RNA. TLR3 recognizes double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[4][5] The presence of m1Ψ in place of uridine (B1682114) sterically hinders the binding of the mRNA to these receptors.[6] This disruption of the receptor-ligand interaction prevents the initiation of downstream signaling cascades that would otherwise lead to the production of pro-inflammatory cytokines like type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α).[2][7]

Protein Kinase R (PKR) is a cytosolic sensor that is activated by dsRNA. Upon binding to dsRNA, PKR dimerizes and autophosphorylates, becoming an active kinase. Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[8][9] Phosphorylated eIF2α is a potent inhibitor of translation initiation, leading to a global shutdown of protein synthesis.[8][9] Studies have shown that m1Ψ-modified mRNA is a much weaker activator of PKR compared to its unmodified counterpart.[8][9] This is attributed to alterations in the secondary structure of the mRNA that make it less recognizable by PKR. By avoiding PKR activation, m1Ψ-mRNA prevents the phosphorylation of eIF2α and thus circumvents this major translational roadblock.[8]

Enhancement of Protein Translation

Beyond its immune-evasive properties, m1Ψ directly enhances the translational efficiency of mRNA. This leads to a significant increase in the amount of protein produced from a given amount of mRNA transcript.

Evidence suggests that m1Ψ modification can lead to increased ribosome density on the mRNA transcript.[8] This indicates that ribosomes are loaded more efficiently onto the m1Ψ-mRNA and that translation initiation is more robust. While the precise molecular mechanism is still under investigation, it is hypothesized that the structural changes induced by m1Ψ may create a more favorable conformation for ribosome binding and initiation factor assembly.

The impact of m1Ψ on the rate of translation elongation appears to be context-dependent. Some studies suggest that m1Ψ may slow down the ribosome at certain codons, potentially influencing protein folding. However, this does not appear to negatively impact the overall protein yield and may even contribute to increased translational fidelity.[9]

The reduced activation of innate immune pathways contributes to the increased stability of m1Ψ-modified mRNA. By avoiding recognition by PRRs, the mRNA is less likely to be targeted for degradation by cellular ribonucleases that are upregulated during an antiviral response. This extended half-life provides a longer window for translation, further contributing to the increased protein output.[1]

Quantitative Data on the Effects of m1Ψ

The benefits of m1Ψ incorporation are not merely qualitative. Numerous studies have quantified the significant improvements in protein expression and the reduction in immunogenicity. The following tables summarize key quantitative findings from the literature.

| Cell Line | Reporter Protein | Fold Increase in Protein Expression (m1Ψ vs. Unmodified) | Reference |

| HEK293T | EGFP | >10-fold | [1] |

| HeLa | Luciferase | ~13-fold (m1Ψ) vs. ~44-fold (m5C/m1Ψ) | [2][6] |

| A549 | Luciferase | >10-fold | [6] |

| Primary Human Fibroblast-like Synoviocytes | EGFP | Significantly Higher | [7] |

| Dendritic Cells | Various | Up to 15-fold in spleen | [10] |

Table 1: Enhancement of Protein Expression by m1Ψ Modification in Various Cell Lines. This table provides a comparative summary of the fold-increase in protein expression observed when uridine is replaced with N1-methylpseudouridine in mRNA transfected into different mammalian cell lines.

| Immune Marker | Cell Type | Fold Reduction (m1Ψ vs. Unmodified) | Reference |

| Phosphorylated eIF2α | Cell-free extracts | 2 to 5.2-fold reduction | [8] |

| IFN-β mRNA | HEK293T cells | Significantly Reduced | [1] |

| TNF-α mRNA | HEK293T cells | Significantly Reduced | [1] |

| IL-6 mRNA | HEK293T cells | Significantly Reduced | [1] |

| RIG-I mRNA | HEK293T cells | Significantly Reduced | [1] |

Table 2: Reduction of Innate Immune Activation Markers by m1Ψ Modification. This table summarizes the quantitative reduction in key markers of the innate immune response following the introduction of m1Ψ-modified mRNA compared to unmodified mRNA.

Experimental Protocols

The characterization of m1Ψ-modified mRNA involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

In Vitro Transcription of m1Ψ-Modified mRNA

Objective: To synthesize m1Ψ-modified mRNA from a DNA template.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

Ribonuclease Inhibitor

-

ATP, GTP, CTP solutions (100 mM)

-

N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

-

UTP solution (100 mM, for control reactions)

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a standard 20 µL reaction:

-

Nuclease-free water: to a final volume of 20 µL

-

10x T7 Transcription Buffer: 2 µL

-

100 mM ATP: 2 µL (10 mM final)

-

100 mM GTP: 2 µL (10 mM final)

-

100 mM CTP: 2 µL (10 mM final)

-

100 mM m1ΨTP: 2 µL (10 mM final)

-

Linearized DNA template: 1 µg

-

Ribonuclease Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purification: Purify the mRNA using a suitable method such as lithium chloride precipitation, silica-based spin columns, or HPLC.

-

Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via denaturing agarose (B213101) gel electrophoresis.

In Vitro Translation Assay using Rabbit Reticulocyte Lysate

Objective: To assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

m1Ψ-modified mRNA and unmodified control mRNA

-

Amino Acid Mixture (minus methionine or leucine)

-

[³⁵S]-Methionine or [¹⁴C]-Leucine

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile, RNase-free microcentrifuge tube on ice, combine the following:

-

Rabbit Reticulocyte Lysate: 12.5 µL

-

Amino Acid Mixture (minus Met/Leu): 0.5 µL

-

[³⁵S]-Methionine or [¹⁴C]-Leucine: 1 µL

-

mRNA (0.5-1 µg): x µL

-

Nuclease-free water: to a final volume of 25 µL

-

-

Incubation: Mix gently and incubate at 30°C for 60-90 minutes.

-

Analysis: Analyze the translated proteins by SDS-PAGE followed by autoradiography or phosphorimaging to visualize and quantify the protein product.

Quantification of Protein Expression in Cultured Cells

Objective: To measure the amount of protein produced from m1Ψ-modified mRNA in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

m1Ψ-modified and unmodified mRNA encoding a reporter protein (e.g., Luciferase, EGFP)

-

Transfection reagent (e.g., Lipofectamine)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

Reporter-specific assay reagents (e.g., Luciferase assay substrate, flow cytometer for EGFP)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

Transfection:

-

Dilute mRNA and transfection reagent separately in serum-free medium according to the manufacturer's protocol.

-

Combine the diluted mRNA and transfection reagent and incubate to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete medium.

-

-

Cell Lysis: At desired time points (e.g., 24, 48, 72 hours) post-transfection, wash the cells with PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.

-

Reporter Assay:

-

Luciferase: Measure luciferase activity in the lysates using a luminometer. Normalize the luciferase activity to the total protein concentration.

-

EGFP: Analyze EGFP expression by flow cytometry or quantify fluorescence using a plate reader.

-

Measurement of Cytokine Response in Human PBMCs

Objective: To quantify the innate immune response to m1Ψ-modified mRNA.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

m1Ψ-modified and unmodified mRNA

-

Transfection reagent suitable for PBMCs

-

ELISA kits for TNF-α and IFN-β

-

RNA extraction kit

-

qRT-PCR reagents for TNF-α, IFN-β, and a housekeeping gene

Procedure:

-

PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 complete medium.

-

Transfection: Transfect PBMCs with m1Ψ-modified or unmodified mRNA using a suitable transfection reagent as per the manufacturer's instructions. Include a mock-transfected control.

-

Supernatant Collection: At 24 hours post-transfection, collect the cell culture supernatants and store at -80°C.

-

ELISA: Measure the concentration of TNF-α and IFN-β in the supernatants using specific ELISA kits.

-

RNA Extraction and qRT-PCR: At 6-12 hours post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of TNF-α, IFN-β, and a housekeeping gene for normalization.

PKR Activation Assay

Objective: To determine the extent of PKR activation by m1Ψ-modified mRNA.

Materials:

-

Cell line (e.g., HEK293T)

-

m1Ψ-modified and unmodified mRNA

-

Transfection reagent

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Antibodies: anti-phospho-PKR (Thr446), anti-total-PKR, anti-phospho-eIF2α (Ser51), anti-total-eIF2α

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Transfection: Transfect cells with m1Ψ-modified or unmodified mRNA as described in section 4.3. Include a positive control (e.g., poly(I:C)) and a mock control.

-

Cell Lysis: At 4-6 hours post-transfection, lyse the cells in a buffer that preserves phosphorylation states.

-

Western Blotting:

-

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total PKR and eIF2α.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Quantification: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the level of activation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Caption: Innate immune evasion by m1Ψ-modified mRNA.

Caption: Enhancement of protein translation by m1Ψ modification.

Caption: General experimental workflow for m1Ψ-mRNA characterization.

Conclusion

The incorporation of N1-methylpseudouridine into synthetic mRNA represents a cornerstone of modern RNA therapeutics. Its dual mechanism of action—simultaneously evading innate immunity and enhancing protein translation—addresses the primary obstacles that previously hindered the clinical application of mRNA. This technical guide has provided a detailed overview of the molecular underpinnings of m1Ψ's function, supported by quantitative evidence and practical experimental protocols. As the field of mRNA technology continues to expand, a thorough understanding of the role of nucleoside modifications like m1Ψ will be paramount for the rational design of the next generation of RNA-based medicines. The methodologies and data presented herein offer a valuable resource for researchers and developers seeking to harness the full therapeutic potential of this transformative technology.

References

- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on mRNA-Based Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distinct SARS-CoV-2 RNA fragments activate Toll-like receptors 7 and 8 and induce cytokine release from human macrophages and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on N1-Methyl-ara-uridine: Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methyl-ara-uridine is a modified pyrimidine (B1678525) nucleoside analog. While specific research on N1-Methyl-ara-uridine is limited in publicly available scientific literature, this guide provides a comprehensive overview based on its structural class. This document details its core chemical structure, proposes a generalized synthetic pathway, and discusses its theoretical mechanism of action as a nucleoside antimetabolite. The methodologies for evaluating such compounds are also presented to guide future research and drug development efforts.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules are structurally similar to endogenous nucleosides and can interfere with nucleic acid synthesis and other essential cellular processes upon activation. Modifications to the sugar moiety or the nucleobase can significantly alter their biological activity, selectivity, and pharmacokinetic properties. N1-Methyl-ara-uridine, a derivative of uridine, features two key modifications: the presence of an arabinose sugar instead of ribose and a methyl group at the N1 position of the uracil (B121893) base. While its close relative, N1-methylpseudouridine (m1Ψ), has been extensively studied for its role in enhancing the efficacy of mRNA vaccines, specific data on N1-Methyl-ara-uridine remains scarce.[1][2][3] This guide aims to consolidate the available structural information and provide a theoretical framework for its synthesis and biological evaluation based on established principles for nucleoside analogs.

Core Structure of N1-Methyl-ara-uridine

N1-Methyl-ara-uridine is a synthetic nucleoside analog. Its structure consists of a uracil base methylated at the N1 position, which is attached to an arabinofuranose (ara) sugar. The key structural features are:

-

Nucleobase: N1-methyluracil. The methyl group at the N1 position alters the hydrogen bonding capabilities of the uracil base.

-

Sugar Moiety: Arabinofuranose. Unlike the ribose found in uridine, the 2'-hydroxyl group in arabinose is in the up or trans position relative to the 3'-hydroxyl group. This stereochemistry significantly impacts the conformation of the nucleoside and its ability to be processed by cellular enzymes.

A general workflow for the characterization of a synthesized nucleoside analog like N1-Methyl-ara-uridine is depicted below.

Synthesis of N1-Methyl-ara-uridine

Experimental Protocol: A General Approach

-

Protection of Arabinose: The hydroxyl groups of D-arabinose are protected to prevent unwanted side reactions. A common strategy is to use acyl or silyl (B83357) protecting groups. For example, treatment of D-arabinose with acetic anhydride (B1165640) in the presence of a catalyst can yield a per-acetylated arabinofuranose.

-

Activation of the Anomeric Center: The protected arabinose is then activated at the anomeric (C1) position to facilitate coupling with the nucleobase. This can be achieved by converting the anomeric hydroxyl group to a better leaving group, such as a halide (e.g., bromide or chloride) or an acetate.

-

Glycosylation (Coupling Reaction): The activated and protected arabinofuranosyl donor is coupled with silylated N1-methyluracil in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) in an anhydrous solvent.[7] The N1-methyluracil is typically silylated to enhance its solubility and nucleophilicity.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, N1-Methyl-ara-uridine. The choice of deprotection conditions depends on the protecting groups used. For example, acetyl groups can be removed under basic conditions (e.g., with methanolic ammonia).

-

Purification: The final compound is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Potential Mechanism of Action as a Nucleoside Antimetabolite

As a nucleoside analog, N1-Methyl-ara-uridine is expected to function as an antimetabolite, interfering with the synthesis of nucleic acids.[8][9][10] The general mechanism for such compounds involves intracellular phosphorylation to the triphosphate form, which can then inhibit viral or cellular polymerases or be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunction.

The proposed mechanism of action is illustrated in the following diagram:

Detailed Steps of the Proposed Mechanism:

-

Cellular Uptake: N1-Methyl-ara-uridine would be transported into the cell via nucleoside transporters.

-

Phosphorylation (Activation): Inside the cell, it would be sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. The arabinose sugar may influence the efficiency of these phosphorylation steps.

-

Inhibition of Polymerases: The triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases, competing with the natural substrate (e.g., UTP or dTTP).

-

Incorporation into Nucleic Acids: Alternatively, the triphosphate analog could be incorporated into the growing DNA or RNA strand. The 2'-hydroxyl in the ara configuration can cause steric hindrance, leading to chain termination.

Quantitative Data

A comprehensive search of scientific databases did not yield specific quantitative data for N1-Methyl-ara-uridine, such as IC50 values, binding affinities, or pharmacokinetic parameters. The table below is provided as a template for the presentation of such data once it becomes available through future research.

| Parameter | Value | Units | Experimental System |

| IC50 (Antiviral) | Data not available | µM | e.g., Herpes Simplex Virus in Vero cells |

| IC50 (Anticancer) | Data not available | µM | e.g., Human cancer cell line |

| Enzyme Inhibition (Ki) | Data not available | µM | e.g., DNA Polymerase |

| Cellular Uptake | Data not available | pmol/106 cells | - |

| Phosphorylation Rate | Data not available | pmol/hr/mg protein | - |

Conclusion and Future Directions

N1-Methyl-ara-uridine represents an under-investigated nucleoside analog with potential therapeutic applications as an antiviral or anticancer agent. While its structural similarity to other active nucleoside analogs provides a strong rationale for its potential biological activity, a lack of empirical data necessitates further research. Future studies should focus on developing a robust and scalable synthesis, followed by a thorough in vitro evaluation of its cytotoxic and antiviral properties. Mechanistic studies will be crucial to understand its mode of action, including its interaction with cellular kinases and polymerases. Such research will be vital in determining the therapeutic potential of N1-Methyl-ara-uridine and its place in the landscape of nucleoside analog drug development.

References

- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Antimetabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimetabolites - Oncology - Medbullets Step 1 [step1.medbullets.com]

N1-Methylpseudouridine: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably in the FDA-approved COVID-19 mRNA vaccines.[1][2] This hypermodified pyrimidine (B1678525) nucleoside, a derivative of pseudouridine (B1679824) (Ψ), confers significant advantages to synthetic mRNA molecules by enhancing their translational capacity, increasing biological stability, and reducing their inherent immunogenicity.[3][4] This guide provides an in-depth exploration of the core biochemical properties of m1Ψ, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biochemical Properties of N1-Methylpseudouridine

Structure and Impact on RNA Conformation

N1-Methylpseudouridine is an isomer of uridine (B1682114) where the C5 carbon of the uracil (B121893) base is attached to the C1' of the ribose sugar, a feature it shares with pseudouridine.[1] The key distinction is the addition of a methyl group at the N1 position of the uracil base.[1][2] This modification has profound effects on RNA structure and function. The C-glycosidic bond in both Ψ and m1Ψ allows for greater rotational freedom between the nucleobase and the sugar compared to the N-glycosidic bond in uridine.[1] This increased flexibility contributes to better base-stacking and duplex stability.[1] Molecular dynamics studies have indicated that m1Ψ induces a higher stabilization effect on double-stranded RNA (dsRNA) than pseudouridine, attributed to stronger stacking and base pair interactions.[1]

Enhanced Translational Efficiency

The incorporation of m1Ψ into mRNA molecules significantly boosts protein expression.[4][5] This enhancement is achieved through a combination of mechanisms that are both dependent and independent of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation pathway.[5] In essence, m1Ψ-modified mRNA increases the density of ribosomes on the transcript, suggesting that it makes the mRNA more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[5][6]

While generally enhancing translation, it's noteworthy that for some specific mRNA sequences, m1Ψ may not improve or could even perform worse than uridine.[7] Additionally, recent studies have suggested that m1Ψ can introduce "slippery sequences" that may lead to ribosomal frameshifting, an issue that can be mitigated by synonymous codon replacement.[2]

Reduced Immunogenicity

A primary obstacle in the therapeutic application of in vitro transcribed (IVT) mRNA is its potential to trigger an innate immune response.[7] The host cell possesses pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5, which can recognize foreign RNA and initiate an inflammatory cascade.[7][8] This immune activation can lead to the degradation of the mRNA therapeutic and a shutdown of protein translation.[7]

The incorporation of m1Ψ into mRNA transcripts significantly blunts this immune recognition.[7][8] The proposed mechanisms for this reduced immunogenicity include:

-

Altered RNA Structure: The structural changes induced by m1Ψ may prevent efficient binding to and activation of PRRs.[7] For instance, the methyl group on m1Ψ can create steric hindrance that interferes with TLR7 binding.[7]

-

Evasion of Immune Sensors: m1Ψ-modified mRNA is less effective at activating TLR3, a sensor of double-stranded RNA that can be a byproduct of in vitro transcription.[7]

-

Suppression of PKR Pathway: Unmodified mRNA can activate protein kinase R (PKR), which then phosphorylates eIF2α, leading to a general inhibition of translation.[5] By evading PKR activation, m1Ψ-containing mRNA circumvents this translational repression.[5][9]

Increased mRNA Stability

While some studies suggest that m1Ψ modification can enhance mRNA stability, others have found that in certain cell-free systems, both unmodified and m1Ψ-modified mRNAs exhibit considerable stability, with over 50% remaining intact after 150 minutes.[5] The enhanced protein output observed with m1Ψ-mRNA is often more directly attributed to its profound effects on translation efficiency and reduced immunogenicity rather than a dramatic increase in intrinsic stability.[3][5] However, the reduction in immune-mediated degradation pathways contributes to a longer functional half-life of the mRNA within the cell.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the impact of N1-methylpseudouridine on mRNA properties.

| Modification | Fold Increase in Protein Expression (vs. Unmodified) | Cell Type/System | Reference |

| m1Ψ | ~13-fold | Cell Lines/Mice | [6] |

| m5C/m1Ψ | ~44-fold | Cell Lines/Mice | [6] |

| Ψ | 10 to 100-fold | Cell Culture | [9] |

| m1Ψ (vs. Ψ) | > 10-fold | Cell Culture | [9] |

Table 1: Enhancement of Protein Expression by mRNA Modifications. This table illustrates the significant increase in protein expression achieved by incorporating modified nucleosides, with m1Ψ showing superior performance, especially in combination with 5-methylcytidine (B43896) (m5C).

| Vaccine | Efficacy | Modification | Reference |

| CVnCoV (unmodified mRNA) | 48% | None | [1] |

| Pfizer-BioNTech (m1Ψ-modified) | ~95% | N1-Methylpseudouridine | [1] |

| Moderna (m1Ψ-modified) | ~95% | N1-Methylpseudouridine | [1] |

Table 2: Efficacy of COVID-19 mRNA Vaccines. This table highlights the dramatic difference in clinical efficacy between an unmodified mRNA vaccine and those utilizing N1-methylpseudouridine, underscoring the critical role of this modification in vaccine development.

Key Experimental Protocols

In Vitro Transcription for m1Ψ-Modified mRNA Synthesis

This protocol outlines the general steps for producing mRNA with complete substitution of uridine with N1-methylpseudouridine.

1. Plasmid DNA Template Preparation:

- A plasmid containing the gene of interest downstream of a T7 RNA polymerase promoter is constructed.

- The plasmid is linearized downstream of the desired mRNA sequence to ensure a defined transcript length.[10]

- Successful linearization is confirmed by gel electrophoresis.[10]

2. In Vitro Transcription Reaction:

- The reaction is assembled with the linearized DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs): ATP, GTP, CTP, and N1-methylpseudouridine triphosphate (m1ΨTP) in place of UTP.[3][11]

- A cap analog (e.g., ARCA) can be included to produce 5'-capped mRNA, which is essential for efficient translation in eukaryotic cells.

- The reaction is incubated at 37°C.

3. mRNA Purification and Quality Control:

- The synthesized mRNA is purified to remove enzymes, unincorporated NTPs, and the DNA template. This can be achieved using methods like lithium chloride precipitation or silica-based columns.

- The integrity and size of the mRNA transcript are verified using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.[10]

- The concentration of the purified mRNA is determined by UV spectrophotometry.

In Vitro Translation Assay

This protocol describes a method to assess the translational efficiency of m1Ψ-modified mRNA in a cell-free system, such as rabbit reticulocyte lysate (RRL) or Krebs extracts.[5]

1. Reaction Setup:

- The cell-free lysate is supplemented with an amino acid mixture (often lacking methionine if radiolabeling with ³⁵S-methionine is planned) and an energy-regenerating system.

- A defined amount of the mRNA to be tested (e.g., unmodified vs. m1Ψ-modified luciferase mRNA) is added to the lysate.[5]

2. Translation Reaction:

- The reaction mixture is incubated at a temperature optimal for the specific lysate (e.g., 30°C for RRL).

- Aliquots can be taken at various time points to analyze the kinetics of protein synthesis.

3. Protein Expression Analysis:

- If a reporter protein like luciferase is used, its activity is measured using a luminometer after adding the appropriate substrate.[12] The relative light units (RLU) correspond to the amount of protein produced.

- Alternatively, if radiolabeled amino acids were used, the translated proteins are separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging.

Cellular Immunogenicity Assay

This protocol provides a framework for evaluating the immunogenic potential of m1Ψ-modified mRNA in cultured cells.

1. Cell Culture and Transfection:

- A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is cultured.[10][13]

- The cells are transfected with the test mRNAs (e.g., unmodified vs. m1Ψ-modified) using a suitable transfection reagent (e.g., lipid nanoparticles).[13]

2. Incubation and Sample Collection:

- The transfected cells are incubated for a specific period (e.g., 24 hours) to allow for an immune response to develop.

- After incubation, the cell culture supernatant is collected to measure secreted cytokines.

- The cells are harvested to extract total RNA for gene expression analysis.

3. Immunogenicity Assessment:

- Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IFN-β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[13]

- Gene Expression Analysis: The expression levels of genes involved in the innate immune response (e.g., RIG-I, IFN-β) are measured by quantitative real-time PCR (qRT-PCR) from the extracted cellular RNA.[8][13] A significant reduction in cytokine secretion and immune-related gene expression for m1Ψ-modified mRNA compared to unmodified mRNA indicates reduced immunogenicity.

Visualizations

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Caption: Workflow for m1Ψ-mRNA synthesis and functional analysis.

Conclusion

N1-Methylpseudouridine represents a pivotal innovation in mRNA technology. Its ability to concurrently enhance translation, increase stability, and mitigate the innate immune response has been instrumental in the successful clinical translation of mRNA vaccines and holds immense promise for future therapeutic applications, including protein replacement therapies and gene editing. A thorough understanding of its biochemical properties and the methodologies used for its characterization is essential for researchers and developers aiming to harness the full potential of mRNA-based medicines.

References

- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-Methylpseudouridine-incorporated mRNA provides enhanced protein expression and reduced immunogenicity [biosyn.com]

- 5. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N1-Methylpseudouridine | TargetMol [targetmol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Game-Changer: A Technical Guide to the Discovery and Synthesis of N1-Methylpseudouridine

For Immediate Release

A deep dive into the science behind the key ingredient that revolutionized mRNA vaccine technology, this whitepaper offers an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and profound impact of N1-Methylpseudouridine (m1Ψ).

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in modern medicine, a feat made possible by decades of foundational research into the intricate world of RNA biology. At the heart of the unprecedented success of the Pfizer-BioNTech and Moderna COVID-19 vaccines lies a chemically modified nucleoside: N1-Methylpseudouridine (m1Ψ).[1][2] This subtle alteration to the canonical uridine (B1682114) base proved to be the critical innovation that unlocked the full therapeutic potential of mRNA, transforming it from a fragile and inflammatory molecule into a potent and safe platform for vaccination and beyond.[1][2][3]

This technical guide provides a comprehensive overview of the discovery and synthesis of m1Ψ, detailing the scientific journey from its initial identification to its pivotal role in combating a global pandemic. We will explore the quantitative data that underscores its superiority over unmodified uridine and its precursor, pseudouridine (B1679824) (Ψ), and provide detailed experimental protocols for its synthesis and incorporation into mRNA. Furthermore, we will visualize the key biological pathways and experimental workflows that are central to understanding the function of m1Ψ.

From Obscurity to a Nobel-Winning Discovery: A Timeline of N1-Methylpseudouridine

The journey of m1Ψ from a little-known modified base to a cornerstone of modern medicine is a testament to the power of persistent scientific inquiry.

-

1951: The story begins with the discovery of pseudouridine (Ψ), the first identified RNA modification, in calf liver RNA.[4] This isomer of uridine, with its unique C-glycosidic bond, laid the groundwork for understanding the diverse chemical landscape of RNA.

-

1976: N1-Methylpseudouridine (m1Ψ) is first identified as a naturally occurring modified nucleoside in the bacterium Streptomyces platensis.[4] For decades, its biological significance remained largely unexplored.

-

2005-2008: The foundational work of Katalin Karikó and Drew Weissman reveals that incorporating modified nucleosides, such as pseudouridine, into in vitro transcribed mRNA can significantly reduce its immunogenicity.[5][6] This was a critical breakthrough, as unmodified synthetic mRNA was known to trigger a potent and undesirable inflammatory response.

-

2015: A pivotal study by Andries et al. demonstrates that m1Ψ-incorporated mRNA outperforms pseudouridine-incorporated mRNA, exhibiting both enhanced protein expression and further reduced immunogenicity.[7][8][9] This established m1Ψ as the new gold standard for therapeutic mRNA modifications.

-

2017-2018: The therapeutic potential of m1Ψ-modified mRNA is further validated in preclinical studies for vaccines against a range of infectious diseases, including Zika virus, HIV-1, and influenza.[1]

-

2020: In response to the COVID-19 pandemic, Pfizer-BioNTech and Moderna develop and launch highly effective mRNA vaccines that utilize the complete substitution of uridine with N1-methylpseudouridine.[1][2] This marked the first large-scale application of m1Ψ in a human therapeutic and was a turning point in the fight against the pandemic.

-

2023: The pioneering work of Katalin Karikó and Drew Weissman on nucleoside base modifications is recognized with the Nobel Prize in Physiology or Medicine, highlighting the profound impact of their discoveries on human health.

The Decisive Advantage: Quantitative Superiority of m1Ψ

The adoption of m1Ψ in therapeutic mRNA is not arbitrary; it is backed by robust quantitative data demonstrating its significant advantages in enhancing protein expression and dampening the innate immune response. The following tables summarize key findings from the seminal 2015 study by Andries et al., which compared the performance of mRNA containing unmodified uridine, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ).

Table 1: Enhancement of Protein Expression by Modified mRNA

| Cell Line | mRNA Modification | Fold Increase in Luciferase Expression (vs. Unmodified mRNA) |

| HEK293 | Ψ | ~2.5 |

| m1Ψ | ~13 | |

| HEK293-TLR3 | Ψ | ~1.5 |

| m1Ψ | ~7 |

Data extracted from Andries et al., Journal of Controlled Release, 2015.[7]

Table 2: Reduction of Innate Immune Response by Modified mRNA in Human Cells

| Cell Line | mRNA Modification | Fold Decrease in Interferon-β (IFN-β) Induction (vs. Unmodified mRNA) |

| HEK293-TLR3 | Ψ | ~2 |

| m1Ψ | ~10 |

Data extracted from Andries et al., Journal of Controlled Release, 2015.[7]

Table 3: In Vivo Protein Expression in Mice

| Route of Administration | mRNA Modification | Fold Increase in Luciferase Expression (vs. Unmodified mRNA) |

| Intramuscular | Ψ | ~4 |

| m1Ψ | ~13 |

Data extracted from Andries et al., Journal of Controlled Release, 2015.[7]

The "Stealth" Nucleoside: Evading the Innate Immune System

A primary obstacle to the therapeutic use of exogenous mRNA is its recognition by the innate immune system as a potential viral threat. This recognition is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm. The incorporation of m1Ψ into the mRNA backbone effectively camouflages the synthetic mRNA, preventing its detection by these sensors and thereby averting a detrimental inflammatory cascade.

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of N1-Methylpseudouridine-modified mRNA.

Protocol 1: Chemical Synthesis of N1-Methylpseudouridine (m1Ψ)

This protocol is adapted from the facile synthesis method described by Earl and Townsend (1977).

Materials:

-

Pseudouridine (Ψ)

-

Dimethyl sulfate (B86663)

-

Sodium hydride

-

Anhydrous dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Protection of Ribose Hydroxyls (Optional but Recommended): To avoid methylation at the 2', 3', and 5' hydroxyl groups of the ribose sugar, these groups should first be protected. A common method is to use a silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole (B134444) in DMF.

-

Deprotonation of the Uracil Ring: To a solution of the protected pseudouridine in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the reaction mixture at this temperature for 30-60 minutes.

-

Methylation: Add dimethyl sulfate dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: If protecting groups were used, they must now be removed. For TBDMS groups, treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is effective.

-

Purification: Purify the crude N1-methylpseudouridine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Protocol 2: Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-UTP)

This protocol is based on the well-established Ludwig-Eckstein method for nucleoside triphosphate synthesis.

Materials:

-

N1-Methylpseudouridine (m1Ψ)

-

Proton sponge

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium (B8510715) pyrophosphate

-

Tributylamine

-

Anhydrous trimethyl phosphate

-

Anion exchange resin (e.g., DEAE-Sephadex)

Procedure:

-

Phosphorylation: In a flask under an inert atmosphere, dissolve N1-methylpseudouridine and proton sponge in anhydrous trimethyl phosphate. Cool the solution to 0°C.

-

Activation: Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while stirring. Continue stirring at 0°C for 2-3 hours.

-

Triphosphorylation: In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tributylamine. Add this pyrophosphate solution to the reaction mixture from step 2. Stir the reaction at room temperature for 30 minutes.

-

Hydrolysis and Purification: Quench the reaction by adding a solution of triethylammonium (B8662869) bicarbonate (TEAB). The crude product is then purified by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB.

-

Desalting: The fractions containing the m1Ψ-UTP are pooled, concentrated, and desalted to yield the final product as a salt (e.g., sodium or triethylammonium salt).

Caption: Workflow for the chemical synthesis of m1Ψ and m1Ψ-UTP.

Protocol 3: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the enzymatic synthesis of mRNA with complete substitution of uridine by N1-methylpseudouridine.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA polymerase

-

ATP, GTP, CTP solution (100 mM each)

-

N1-Methylpseudouridine-5'-triphosphate (m1Ψ-UTP) solution (100 mM)

-

Transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free tube at room temperature, combine the following in order: nuclease-free water, transcription buffer, ATP, GTP, CTP, and m1Ψ-UTP. Add the linearized DNA template. Finally, add the T7 RNA polymerase and RNase inhibitor. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation, silica-based spin columns, or HPLC, to remove unincorporated nucleotides, enzymes, and DNA fragments.

-

Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV-Vis spectrophotometry.

Protocol 4: Assessment of Protein Expression and Immunogenicity

This protocol outlines the general steps to evaluate the efficacy of m1Ψ-modified mRNA in cell culture.

Materials:

-

Purified mRNA (unmodified, Ψ-modified, and m1Ψ-modified) encoding a reporter protein (e.g., luciferase or GFP)

-

Mammalian cell line (e.g., HEK293 or a cell line relevant to the research)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., lipid-based)

-

Assay reagents for the reporter protein (e.g., luciferase substrate)

-

ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α, IL-6)

Procedure:

-

Cell Culture: Plate the chosen mammalian cells in a multi-well plate and culture until they reach the desired confluency for transfection.

-

Transfection: Transfect the cells with the different mRNA constructs using a suitable transfection reagent according to the manufacturer's protocol. Include a mock transfection control (transfection reagent only).

-

Protein Expression Analysis: At a specified time point post-transfection (e.g., 24 hours), lyse the cells and measure the expression of the reporter protein. For luciferase, this involves adding a luciferase substrate and measuring luminescence. For GFP, fluorescence can be measured using a plate reader or visualized by microscopy.

-

Immunogenicity Assessment: At the same time point, collect the cell culture supernatant. Use ELISA kits to quantify the concentration of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant.

The Future is Modified

The discovery and successful implementation of N1-methylpseudouridine in mRNA vaccines have not only provided a powerful tool against the COVID-19 pandemic but have also opened up a new era in nucleic acid therapeutics. The principles learned from m1Ψ are now being applied to the development of vaccines for other infectious diseases, personalized cancer immunotherapies, and protein replacement therapies for genetic disorders. The journey of m1Ψ from a bacterial metabolite to a life-saving molecule is a powerful illustration of how fundamental research can lead to transformative medical innovations. As our understanding of the epitranscriptome deepens, we can anticipate the discovery and application of other novel RNA modifications that will further refine and expand the therapeutic potential of mRNA.

References

- 1. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

N1-Methylpseudouridine vs pseudouridine chemical structure

An In-depth Technical Guide to the Chemical Structures of N1-Methylpseudouridine and Pseudouridine (B1679824) for Researchers and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the strategic use of modified nucleosides, particularly in the realm of messenger RNA (mRNA) vaccines.[1][2][3][4] Among the most pivotal of these modifications are pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). The complete substitution of uridine (B1682114) with N1-methylpseudouridine in the mRNA sequences of the Pfizer-BioNTech and Moderna COVID-19 vaccines was a critical step in their success, enhancing both the efficacy and safety of the technology.[2][4][5][6] This technical guide provides a detailed examination of the chemical structures of pseudouridine and N1-methylpseudouridine, their synthesis, and their profound impact on mRNA function, intended for researchers, scientists, and professionals in drug development.

Core Chemical Structures: From Uridine to N1-Methylpseudouridine

The journey from the canonical RNA base, uridine, to the hypermodified N1-methylpseudouridine involves two key transformations: an isomerization followed by a methylation.

-

Uridine (U): The starting point is uridine, a standard pyrimidine (B1678525) nucleoside in RNA. It consists of a uracil (B121893) base attached to a ribose sugar via a nitrogen-carbon (N1-C1') glycosidic bond.

-

Pseudouridine (Ψ): Pseudouridine is a C-glycoside isomer of uridine.[7][8] In a crucial rearrangement, the ribose sugar is not attached to the N1 position of the uracil base but instead forms a carbon-carbon (C5-C1') bond.[7] This isomerization can be visualized as rotating the uracil base 180° relative to the ribose sugar.[7] This structural change grants the molecule greater rotational freedom and conformational flexibility.[7] A key feature of pseudouridine is the presence of an additional hydrogen bond donor at the N1 position, which is absent in uridine.[3][7][9]

-

N1-Methylpseudouridine (m1Ψ): This nucleoside is a methylated derivative of pseudouridine.[10] A methyl group (-CH3) is added to the N1 position of the pseudouridine base. This modification eliminates the extra hydrogen bond donor that characterizes pseudouridine.[3] While both Ψ and m1Ψ enhance protein translation and reduce the innate immunogenicity of mRNA, the N1-methyl modification in m1Ψ has been shown to be particularly effective.[6][][12]

Comparative Physicochemical Data

The structural differences between pseudouridine and N1-methylpseudouridine result in distinct physicochemical properties.

| Property | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O₆ | C₁₀H₁₄N₂O₆ | [8] |

| Molecular Weight | 244.20 g/mol | 258.23 g/mol | [8] |

| Key Feature | C-C glycosidic bond; extra H-bond donor at N1. | C-C glycosidic bond; methyl group at N1. | [3][7][9] |

| Solubility | Highly soluble in water. | Data not explicitly found, but used in aqueous biological systems. | [7] |

Experimental Protocols and Synthesis

The generation of these modified nucleosides and their incorporation into mRNA involves precise chemoenzymatic processes.

Synthesis of Pseudouridine (Ψ)

Pseudouridine is naturally synthesized post-transcriptionally from uridine residues within RNA molecules. This isomerization is catalyzed by a class of enzymes known as pseudouridine synthases (PUS) .[]

-

RNA-Independent Pseudouridylation: In this mechanism, the PUS enzyme itself recognizes the target uridine and catalyzes its conversion to pseudouridine. Different PUS families (e.g., TruA, TruB) target specific positions in tRNA.[]

-

RNA-Dependent Pseudouridylation: Prevalent in eukaryotes, this process involves a complex of proteins and a guide RNA (H/ACA box small nucleolar RNA) that directs the synthase to the correct uridine site.[][14]

-

Chemical Synthesis: A practical, stereodivergent chemical synthesis has been developed, often featuring a Grignard reaction with protected D-ribose.[15]

Synthesis of N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is typically produced through the chemical modification of pseudouridine.[10] For its application in mRNA therapeutics, the triphosphate form (m1ΨTP) is required.

-

Integrated Chemoenzymatic Synthesis of m1ΨTP: A scalable and efficient route has been developed.[16]

-

Biocatalytic Conversion: Uridine is converted to pseudouridine monophosphate (ΨMP) using biocatalysts.[16]

-

Chemical Methylation: Acetonide-protected ΨMP is selectively methylated at the N1 position using a methylating agent like dimethyl sulfate.[16]

-

Enzymatic Phosphorylation: A kinase cascade reaction, using enzymes such as Saccharomyces cerevisiae uridine 5'-monophosphate kinase, converts the methylated monophosphate into the desired N1-methylpseudouridine triphosphate (m1ΨTP).[16]

-

Incorporation into mRNA via In Vitro Transcription (IVT)

The cornerstone of producing modified mRNA for vaccines and therapeutics is the IVT process.

-

Workflow:

-

A DNA plasmid containing the gene of interest (e.g., for the SARS-CoV-2 spike protein) downstream of a T7 promoter sequence is constructed.[17][18]

-

The plasmid is incubated with T7 RNA polymerase and a mixture of nucleotide triphosphates (NTPs).

-

Crucially, uridine triphosphate (UTP) is completely replaced with N1-methylpseudouridine triphosphate (m1ΨTP) or pseudouridine triphosphate (ΨTP).[5]

-

The T7 polymerase readily incorporates the modified NTPs, producing a full-length mRNA strand where every uridine is replaced by m1Ψ or Ψ.[17][18]

-

Biological Impact and Signaling Pathways

The substitution of uridine with Ψ or m1Ψ has profound biological consequences, primarily related to immune evasion and translational efficiency.

Immune Evasion

Exogenously introduced mRNA can be recognized by the innate immune system as foreign, triggering an inflammatory response that can lead to mRNA degradation and shutdown of protein synthesis.[6][]

-

Innate Immune Sensing: Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I can detect unmodified single-stranded or double-stranded RNA.[6][18] This recognition initiates a signaling cascade leading to the production of pro-inflammatory cytokines and Type I interferons.

-

The Role of m1Ψ: The incorporation of N1-methylpseudouridine into the mRNA strand helps it to "cloak" itself from these immune sensors.[17] This modification significantly reduces the activation of TLRs and other PRRs.[][18] The proposed mechanism is that the structural change imparted by m1Ψ impairs the binding and recognition by these receptors.[19]

Enhanced Protein Translation

By evading the immune response, m1Ψ-modified mRNA demonstrates superior translational capacity.[][12]

-

Increased Stability and Translation: Reduced immune activation prevents the shutdown of cellular protein synthesis machinery.[6][18] This allows the m1Ψ-modified mRNA to be translated into protein more efficiently and for a longer duration, resulting in a much higher yield of the target antigen (e.g., the spike protein).[5][10][12]

-

Translational Fidelity: While pseudouridine was found to sometimes reduce translational fidelity, N1-methylpseudouridine demonstrates high fidelity, comparable to unmodified mRNA.[20] However, some studies have shown that m1Ψ can cause +1 ribosomal frameshifting at specific "slippery sequences," an effect that can be mitigated by optimizing the codon sequence.[10][21]

Conclusion

The distinction between pseudouridine and N1-methylpseudouridine is more than a single methyl group; it represents a significant leap in optimizing mRNA for therapeutic use. The C-C glycosidic bond of pseudouridine provides foundational benefits of increased RNA stability, while the subsequent N1-methylation of N1-methylpseudouridine further enhances immune evasion and ensures high-fidelity protein translation. This detailed understanding of their chemical structures, synthesis, and biological functions is paramount for the continued innovation and development of next-generation RNA-based medicines and vaccines.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. researchgate.net [researchgate.net]

- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

- 6. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]

- 7. Pseudouridine - Wikipedia [en.wikipedia.org]

- 8. Pseudouridine | C9H12N2O6 | CID 15047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]

- 10. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 12. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 14. ijeab.com [ijeab.com]

- 15. An improved stereodivergent and practical synthesis of α- and β-pseudouridines - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00381C [pubs.rsc.org]

- 16. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unveiling The mRNA Vaccine's "Invisibility" - How Pseudouridine Tricks The Immune System [creative-biogene.com]

- 20. preprints.org [preprints.org]

- 21. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting. | Department of Pharmacology [phar.cam.ac.uk]

The Enigmatic Role of N1-Methylpseudouridine (m1Ψ) in Archaea: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methylpseudouridine (m1Ψ), a hypermodified nucleoside found in the transfer RNA (tRNA) of most archaea, stands as a testament to the unique biochemical adaptations of this domain of life. Occupying position 54 in the T-arm of tRNA, a site typically held by ribothymidine (rT) in bacteria and eukaryotes, m1Ψ is believed to play a crucial role in tRNA structure and function, particularly in the extreme environments inhabited by many archaeal species. This technical guide provides an in-depth exploration of the biological significance of m1Ψ in archaea, detailing its biosynthesis, putative functions, and the experimental methodologies employed in its study. While the precise physiological advantages conferred by this modification remain under active investigation, this document synthesizes current knowledge to inform future research and potential biotechnological applications.

Introduction

The post-transcriptional modification of RNA molecules is a fundamental biological process that expands the functional capacity of the canonical four-nucleotide alphabet. In archaea, these modifications are particularly diverse and abundant, reflecting the evolutionary pressures of their often-extreme habitats. Among these, N1-methylpseudouridine (m1Ψ) is a signature modification within the archaeal domain.[1][2] First identified in halophilic archaea, m1Ψ is an isomer of uridine (B1682114) that has been further methylated at the N1 position of the pseudouridine (B1679824) base.[3][4] Its strategic location in the TΨC loop of tRNA suggests a significant role in maintaining the structural integrity and stability of the molecule, which is critical for efficient and accurate protein synthesis. This guide delves into the core aspects of m1Ψ biology in archaea, presenting a comprehensive overview for researchers in the field.

Biosynthesis of N1-Methylpseudouridine

The formation of m1Ψ at position 54 of archaeal tRNA is a two-step enzymatic process, commencing with the isomerization of uridine (U) to pseudouridine (Ψ), followed by a specific methylation event.

Step 1: Isomerization of Uridine to Pseudouridine

The initial and essential step is the conversion of uridine at position 54 (U54) to pseudouridine (Ψ54). This reaction is catalyzed by the tRNA:pseudouridine synthase Pus10.[2][5] Pus10 is also responsible for the formation of the nearly universally conserved Ψ55 in archaeal tRNAs.[5]

Step 2: Methylation of Pseudouridine

Subsequent to pseudouridylation, the N1 position of the Ψ54 base is methylated to yield m1Ψ. This reaction utilizes S-adenosylmethionine (SAM) as the methyl donor and is catalyzed by a specific tRNA (pseudouridine-N1)-methyltransferase.[1][2] This enzyme is a member of the SPOUT-class of methyltransferases.[2] In Haloferax volcanii and Methanocaldococcus jannaschii, the proteins Hvo_1989 and Mja_1640, respectively, have been identified as the responsible methyltransferases.[1][2]

Caption: Biosynthetic pathway of N1-methylpseudouridine (m1Ψ) in archaeal tRNA.

Biological Role and Functional Significance

The precise biological role of m1Ψ in archaea is not fully elucidated, though its presence in the structurally critical T-arm of tRNA strongly implies a function in maintaining tRNA stability and facilitating correct folding.

Contribution to tRNA Structure and Stability

Modified nucleosides, particularly in thermophilic organisms, are known to enhance the thermal stability of RNA molecules. While direct quantitative data on the melting temperature (Tm) of archaeal tRNA with and without m1Ψ is scarce in the literature, the hypermodification at position 54 is hypothesized to contribute to the overall structural integrity of the tRNA molecule, which is essential for its function in the harsh intracellular environments of many archaea. The isosteric nature of m1Ψ with ribothymidine (rT) found in bacteria and eukaryotes at the same position suggests a conserved functional role in stabilizing the T-loop structure and its interaction with the D-loop, which is crucial for the proper L-shaped tertiary structure of tRNA.

Role in Translation

Properly folded and stable tRNA is a prerequisite for accurate and efficient translation. By contributing to the structural integrity of tRNA, m1Ψ indirectly influences the fidelity of protein synthesis. However, direct evidence linking the presence or absence of m1Ψ to measurable changes in translation efficiency or fidelity in archaea is currently lacking. Studies in eukaryotic systems have shown that m1Ψ modification in mRNA can enhance translation efficiency, but it is unclear if this effect translates to m1Ψ in archaeal tRNA.[6][7]

Phenotypic Observations

Quantitative Data

As of the current literature, specific quantitative data on the biophysical and physiological effects of m1Ψ in archaea is limited. The following table summarizes the key qualitative findings.

| Parameter | Organism | Observation | Reference |

| Growth Phenotype | Haloferax volcanii | In-frame deletion of the pseudouridine N1-methyltransferase gene (Hvo_1989) resulted in no discernible growth impairment at optimal, lower, and maximal growth temperatures. | [1][2] |

| tRNA Modification | Haloferax volcanii | The knockout mutant lacks the N1-methylpseudouridine modification at position 54 in its tRNA. | [2] |

| In vitro Methylation | Methanocaldococcus jannaschii, Haloferax volcanii | Recombinant Mja_1640 is capable of methylating pseudouridine-containing tRNA transcripts in vitro. | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biological role of m1Ψ in archaea.

Gene Knockout of the N1-Methylpseudouridine Methyltransferase

A common strategy to investigate the function of a gene is to create a targeted deletion mutant. In Haloferax volcanii, a "pop-in/pop-out" homologous recombination method is frequently employed.

Protocol Overview:

-

Vector Construction: A suicide vector (unable to replicate in H. volcanii) is constructed. This vector contains:

-

The upstream and downstream flanking regions of the target methyltransferase gene.

-

A selectable marker, often a gene conferring resistance to an antibiotic like novobiocin (B609625) or a gene complementing an auxotrophy (e.g., pyrE).

-

-

Transformation and "Pop-in" (Integration): The constructed vector is transformed into H. volcanii. Homologous recombination between the flanking regions on the vector and the corresponding regions on the chromosome leads to the integration of the entire plasmid into the genome. This event is selected for using the marker on the plasmid.

-

"Pop-out" (Excision) and Counter-selection: A second homologous recombination event can lead to the excision of the integrated plasmid. This can result in either the restoration of the wild-type allele or the creation of a gene deletion. To select for cells that have lost the plasmid, a counter-selectable marker is often used. For instance, if the pyrE gene is used as the selectable marker, cells that have excised the plasmid can be selected for on media containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing pyrE.

-

Genotypic Verification: The resulting colonies are screened by PCR and Southern blotting to confirm the deletion of the target gene.

Analysis of tRNA Modifications

To confirm the absence of m1Ψ in the knockout strain and to study the modification status of tRNA in general, enzymatic digestion of tRNA followed by chromatographic and mass spectrometric analysis is performed.

Protocol Overview:

-

tRNA Isolation: Total RNA is extracted from archaeal cells, and tRNA is subsequently purified, often using anion-exchange chromatography.

-

Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.

-

High-Performance Liquid Chromatography (HPLC): The resulting nucleoside mixture is separated by reverse-phase HPLC. The retention time of each peak is compared to that of known nucleoside standards, including a synthesized m1Ψ standard.

-

Mass Spectrometry (MS): The eluent from the HPLC can be coupled to a mass spectrometer (LC-MS) for unambiguous identification of the nucleosides based on their mass-to-charge ratio. This provides definitive confirmation of the presence or absence of m1Ψ.

In Vitro tRNA Methylation Assay

To biochemically characterize the identified methyltransferase, an in vitro methylation assay is performed.

Protocol Overview:

-

Enzyme and Substrate Preparation: The putative methyltransferase is overexpressed and purified as a recombinant protein. The tRNA substrate, typically an in vitro transcribed tRNA lacking the m1Ψ modification, is also prepared. This can be achieved by using a template DNA for a specific tRNA and transcribing it using T7 RNA polymerase.

-

Methylation Reaction: The purified enzyme is incubated with the unmodified tRNA substrate in a reaction buffer containing the methyl donor, S-adenosylmethionine (SAM). Often, radiolabeled SAM ([³H]SAM) is used to facilitate the detection of methylation.

-

Analysis of Methylation:

-

Radiolabeling: If radiolabeled SAM is used, the incorporation of the radiolabel into the tRNA can be quantified by scintillation counting after precipitating the tRNA.

-

HPLC/MS Analysis: The tRNA from the reaction mixture can be isolated, digested, and analyzed by HPLC and mass spectrometry as described above to directly detect the formation of m1Ψ.

-

Caption: Experimental workflow for studying the biological role of m1Ψ in archaea.

Conclusion and Future Perspectives

N1-methylpseudouridine is a distinctive feature of archaeal tRNA, likely contributing to the structural stability required for function in diverse and often extreme environments. While the enzymes responsible for its biosynthesis have been identified, the precise biological advantage it confers remains an open question, particularly given the lack of a discernible phenotype in a knockout mutant under laboratory conditions.

Future research should focus on several key areas:

-

Quantitative biophysical studies: Determining the precise contribution of m1Ψ to the thermal stability of tRNA through techniques like differential scanning calorimetry or UV-melting studies.

-

In-depth phenotypic analysis: Investigating the phenotype of the methyltransferase knockout mutant under a wider range of stress conditions, such as extreme temperatures, salinity, pH, and oxidative stress.

-

Translational studies: Developing in vitro translation systems for archaea to directly measure the impact of m1Ψ on the efficiency and fidelity of protein synthesis.

-

Structural biology: Obtaining high-resolution crystal structures of archaeal tRNAs containing m1Ψ to visualize its interactions within the T-loop and with other parts of the tRNA molecule.

A deeper understanding of the role of m1Ψ in archaea will not only provide fundamental insights into the biology of this unique domain of life but may also inform the design of novel RNA-based therapeutics and biotechnologies, where modified nucleosides are increasingly utilized to enhance stability and function.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Development of a gene knockout system for the halophilic archaeon Haloferax volcanii by use of the pyrE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. “Influence of plasmids, selection markers and auxotrophic mutations on Haloferax volcanii cell shape plasticity” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-methylpseudouridine mRNA modification enhances efficiency and specificity of gene overexpression by preventing Prkra-mediated global translation repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. haloarchaea.com [haloarchaea.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

N1-Methylpseudouridine function in tRNA and rRNA

An In-depth Technical Guide on the Function of N1-Methylpseudouridine in tRNA and rRNA

Abstract

N1-methylpseudouridine (m1Ψ) is a post-transcriptional RNA modification found naturally in transfer RNA (tRNA) and ribosomal RNA (rRNA) across different domains of life, particularly in archaea.[1][2] As a hypermodified analog of uridine (B1682114), m1Ψ plays a critical role in fine-tuning the structure and function of these non-coding RNAs. In tRNA, it contributes to structural stability, particularly within the T-arm, ensuring proper folding and function during translation.[2][3] In rRNA, its presence is implicated in maintaining the structural integrity of the ribosome. Functionally, m1Ψ modulates the dynamics of translation by influencing codon-anticodon interactions and ribosomal fidelity. While it generally preserves the accuracy of cognate tRNA selection, it can alter the selection of near-cognate tRNAs and potentially induce ribosomal frameshifting in a sequence-dependent manner.[4][5][6] The unique biophysical properties conferred by m1Ψ, such as enhanced base stacking and duplex stability, underpin these functions.[7] Understanding the native roles of m1Ψ in tRNA and rRNA provides critical insights into its successful application in synthetic mRNA therapeutics, where it enhances translation efficiency and evades innate immune responses.[6][8][9]

Introduction

The landscape of RNA biology is intricately decorated with over 150 distinct chemical modifications that expand the functional capacity of RNA beyond its primary sequence.[4][10] These modifications, collectively known as the "epitranscriptome," are crucial for cellular processes like splicing and translation.[10][11] Among the most common is pseudouridine (B1679824) (Ψ), an isomer of uridine, which is formed by a C-C glycosidic bond instead of the usual N-C bond.[12] Pseudouridylation is known to enhance the structural stability of RNA.[1][13]